![molecular formula C10H15N3O B2721891 2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2197522-21-5](/img/structure/B2721891.png)

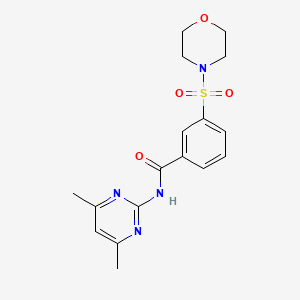

2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

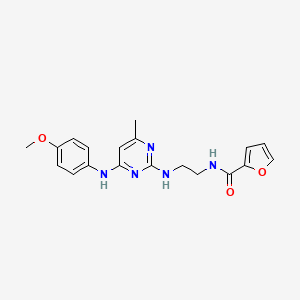

2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and is a derivative of curcumin, a natural compound found in turmeric. J147 has been shown to have neuroprotective properties and has been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

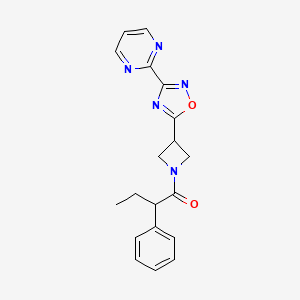

- TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with two discrete nitriles have been developed to synthesize multi-substituted 4-aminopyrimidine, tolerating a variety of functional groups and diverse reaction partners, yielding products in good to excellent yields (Chen et al., 2016).

- Gold-catalyzed intermolecular [2+2+2] cycloaddition of ynamides with two discrete nitriles forms monomeric 4-aminopyrimidines, showing excellent regioselectivity with various ynamides and nitriles (Karad & Liu, 2014).

Biomedical Applications

- Novel 2-aminopyrimidine derivatives, synthesized from acyclic materials, showed significant antitrypanosomal and antiplasmodial activities, indicating potential for treating sleeping sickness and malaria (Hoffelner et al., 2020).

- 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with various substitutions exhibit antiviral activity against herpes and retroviruses, including HIV, indicating their potential as antiviral agents (Holý et al., 2002).

- A series of 2-aminopyrimidine derivatives synthesized as ligands for the histamine H4 receptor (H4R) were found to be potent in vitro and showed anti-inflammatory and antinociceptive activity in animal models, supporting their potential as H4R antagonists in pain management (Altenbach et al., 2008).

Material Science and Structural Studies

- X-ray diffraction and molecular-orbital studies on cycloguanil hydrochloride and 2,4-diaminoquinazoline revealed insights into the geometry of antifolate drugs, indicating flexibility in amino groups which could facilitate enzyme binding (Hunt et al., 1980).

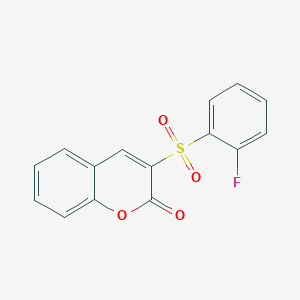

- Synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives demonstrated the presence of various non-covalent interactions responsible for structural stabilities, providing insights into the quantum chemical structures and properties of crystalline organic compounds (Ali et al., 2021).

Photobiology and DNA Studies

- The study of UV-induced pyrimidine dimerization in DNA revealed that triplex formation with homopurine-homopyrimidine inserts effectively protects the DNA duplex from UV-induced damage, offering a promising method for studying intermolecular and intramolecular triplexes (Lyamichev et al., 1990).

- Photochemistry of thymine in frozen aqueous solution identified multiple dimeric and trimeric products formed upon UV irradiation, contributing to the understanding of DNA photochemistry and potential applications in photobiology (Shetlar & Basus, 2013).

Mécanisme D'action

Target of Action

It’s known that similar 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It’s known that similar 2-aminopyrimidine derivatives interact with their targets to exhibit antitrypanosomal and antiplasmodial activities .

Biochemical Pathways

Similar 2-aminopyrimidine derivatives are known to affect the life cycle of organisms causing diseases like sleeping sickness and malaria .

Pharmacokinetics

It’s known that the compound is a crystalline solid with a melting point of >300°c, insoluble in water and organic solvents, but soluble in acid-base solutions . These properties may influence its bioavailability.

Result of Action

Similar 2-aminopyrimidine derivatives have shown to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Propriétés

IUPAC Name |

2-[methyl-(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-11-6-5-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXXEDOGRDHCIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N(C)C2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2721813.png)

![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)

![5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2721819.png)